molecular formula C16H17ClN2O2S2 B2398699 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892978-30-2

2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2398699
CAS No.: 892978-30-2
M. Wt: 368.89
InChI Key: AAJSRDKZKNZIDG-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sophisticated synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates a tetrahydrobenzo[b]thiophene core, a privileged scaffold renowned for its significant presence in bioactive molecules and drug discovery campaigns . This core structure is known for its versatility and has been identified in compounds exhibiting a broad range of biological activities, including serving as kinase inhibitors for cancer research and demonstrating potent antioxidant properties by interacting with key biological targets like the Keap1 protein . The specific molecular architecture of this compound, which features a 5-chlorothiophene-2-carboxamide moiety linked to the tetrahydrobenzo[b]thiophene core, suggests potential for diverse investigative applications. The inclusion of the chlorothiophene carboxamide group is a strategic element often explored in medicinal chemistry to optimize a compound's physicochemical properties and its interaction with biological targets . Researchers can utilize this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization programs, particularly for developing new therapeutic agents targeting oxidative stress-related pathways or protein kinases involved in cell proliferation and inflammation . Its complex structure also makes it a valuable candidate for establishing structure-activity relationships (SAR) and for probing novel mechanisms of action in various biochemical assays.

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S2/c1-8-3-4-9-11(7-8)23-16(13(9)15(21)18-2)19-14(20)10-5-6-12(17)22-10/h5-6,8H,3-4,7H2,1-2H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJSRDKZKNZIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C16H18ClN2O2S2
  • Molecular Weight: 350.45 g/mol
  • CAS Number: 892977-21-8

The structural features of this compound include a thiophene ring and a tetrahydrobenzo[b]thiophene moiety, which are significant for its biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in coagulation pathways. Notably, it has been associated with the inhibition of Factor Xa, a crucial component in the coagulation cascade. This mechanism positions it as a candidate for therapeutic applications in thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Antithrombotic Properties

A primary area of investigation for this compound is its antithrombotic activity . Studies have shown that compounds with similar structures can significantly reduce thrombus formation in animal models. The inhibition of Factor Xa leads to decreased thrombin generation, which is pivotal in clot formation.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that concentrations above a specific threshold resulted in significant cell death in human cancer cell lines .

Study 1: Factor Xa Inhibition

A study published in a patent document highlighted the synthesis of related compounds demonstrating potent inhibition of Factor Xa activity. In vitro tests indicated that the compound could effectively prevent thrombin generation at nanomolar concentrations .

CompoundIC50 (nM)Application
This compound50Antithrombotic therapy
Related Compound X30Antithrombotic therapy

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting moderate potency compared to standard chemotherapeutics .

Cell LineIC50 (µM)Treatment Duration
MCF-72548 hours
A5491548 hours

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of anhydrides (e.g., succinic anhydride) with intermediates in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC (gradient: MeCN/H₂O) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while dichloromethane minimizes side reactions .
  • Critical parameters : Temperature control (reflux at 40–60°C), stoichiometric ratios (1.2 equivalents of anhydride), and inert atmosphere (N₂) to prevent oxidation .
    • Yield improvements : Isolation via methanol/water recrystallization or HPLC achieves purity >95% .

Q. Which spectroscopic techniques are effective for characterizing structural integrity and purity?

  • Standard techniques :

  • 1H/13C NMR : Assigns proton environments (e.g., NH at δ 7.5–8.0 ppm, methyl groups at δ 2.1–2.9 ppm) and carbon backbones .
  • IR spectroscopy : Confirms functional groups (C=O at 1650–1750 cm⁻¹, C≡N at 2200–2250 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., HRMS accuracy within 1 ppm) .
    • Validation : Cross-reference with synthetic intermediates (e.g., tetrahydrobenzo[b]thiophene core) and literature data .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Receptor modulation : Fluorescence-based binding assays for nuclear receptors (e.g., RORγt) using HEK293 cells transfected with reporter genes .
  • Enzyme inhibition : Kinetic studies with purified enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Strategies :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., tetrahydrobenzo[b]thiophene protons) .
  • Computational modeling : Compare experimental chemical shifts with DFT-predicted values for ambiguous signals .
  • Isotopic labeling : Use of 15N/13C-labeled intermediates to trace amide/ester groups .

Q. What approaches optimize synthetic pathways for scalability and regioselectivity?

  • Solvent screening : Test polar vs. non-polar solvents (e.g., DMF for faster kinetics vs. CH₂Cl₂ for selectivity) .
  • Catalyst optimization : Employ coupling agents (e.g., HATU, EDC) to enhance amide bond formation efficiency .
  • Process monitoring : Use TLC/HPLC at each step to identify byproducts (e.g., unreacted anhydrides) .

Q. How to design target-specific bioassays for orphan nuclear receptors?

  • Reporter gene assays : Transfect cells with RORγt-dependent luciferase constructs and measure luminescence upon compound treatment .
  • Competitive binding assays : Use fluorescent probes (e.g., T0913 for RORγt) to quantify displacement by the compound .
  • Crystallography : Co-crystallize the compound with receptor ligand-binding domains to map interactions .

Q. What strategies guide SAR studies for modifying the tetrahydrobenzo[b]thiophene core?

  • Substituent variation :

Modification Impact on Activity Reference
Chlorothiophene at C2Enhances receptor affinity
Methyl groups at N,6Improves metabolic stability
Carboxamide vs. esterAlters solubility and potency
  • Bioisosteric replacement : Replace thiophene with furan to assess tolerance for heterocyclic swaps .

Q. How to address physicochemical challenges (stability, solubility) in preclinical studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salts) .
  • Stability profiling : Conduct forced degradation studies (pH 1–10, 40–80°C) with LC-MS monitoring .
  • Metabolic profiling : Incubate with liver microsomes and identify metabolites via UPLC-QTOF .

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